molecular formula C19H29N3O2S B4033324 N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide

N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide

Cat. No.: B4033324
M. Wt: 363.5 g/mol
InChI Key: KJTLHCSBEWZPSQ-UHFFFAOYSA-N
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Description

N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H29N3O2S and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1,1-dimethyl-2-(8-methyl-2,8-diazaspiro[5.5]undec-2-yl)-2-oxoethyl]thiophene-2-carboxamide is 363.19804835 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles

Research demonstrates an efficient catalyst-free synthesis method for nitrogen-containing spiro heterocycles, which are crucial for various pharmaceutical applications. The study explores the double Michael addition reaction, emphasizing the synthesis of 2,4-diazaspiro[5.5]undecane derivatives, highlighting their potential in creating biologically active compounds (Aggarwal, Khurana, & Vij, 2014).

Photophysical Studies and Solvatochromic Analysis

Another study focuses on the synthesis and photophysical properties of diazaspiro compounds, including solvatochromic analysis and TDDFT calculations. These compounds display significant solvent-dependent photophysical behavior, providing insights into their potential applications in materials science and sensor technology (Aggarwal & Khurana, 2015).

Anti-Influenza Virus Activity

A study on microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives reveals their significant antiviral activity against influenza A and B viruses. This highlights the potential of such compounds in developing new antiviral drugs (Göktaş et al., 2012).

Nucleophilic Catalysis for Esterification

The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a nucleophilic catalyst for the esterification of carboxylic acids with dimethyl carbonate is studied for its efficacy in synthesizing methyl esters. This research could have implications for green chemistry and sustainable synthesis strategies (Shieh, Dell, & Repič, 2002).

Properties

IUPAC Name

N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S/c1-18(2,20-16(23)15-7-4-12-25-15)17(24)22-11-6-9-19(14-22)8-5-10-21(3)13-19/h4,7,12H,5-6,8-11,13-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLHCSBEWZPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC2(C1)CCCN(C2)C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide

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